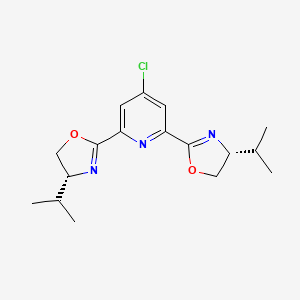![molecular formula C8H10ClN3 B12872567 1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)
1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride is a heterocyclic compound that belongs to the family of pyrrolopyridines
Preparation Methods
The synthesis of 1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride typically involves the cyclization of a suitable precursor. One common method involves the reaction of a 2-bromo-5-iodopyridine with a suitable amine under basic conditions to form the pyrrolopyridine core.
Chemical Reactions Analysis
1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Scientific Research Applications
1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: It has shown promise in the development of new therapeutic agents for the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion.
Comparison with Similar Compounds
1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride can be compared with other similar compounds such as:
1H-pyrazolo[3,4-b]pyridines: These compounds also have a bicyclic structure and exhibit similar biological activities.
1H-pyrrolo[2,3-b]pyridines: These derivatives are potent inhibitors of FGFRs and have been studied for their anticancer properties.
Pyrrolo[3,4-c]pyridine-1,3(2H)-diones:
Properties
Molecular Formula |
C8H10ClN3 |
|---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
1-methylpyrrolo[3,2-c]pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c1-11-5-3-6-7(11)2-4-10-8(6)9;/h2-5H,1H3,(H2,9,10);1H |
InChI Key |
VSUPHMXLXWPLNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CN=C2N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872500.png)

![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)

![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)



![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)



